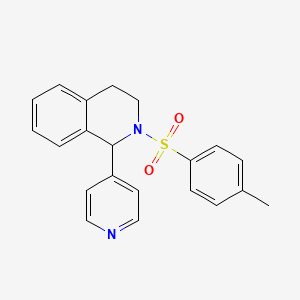

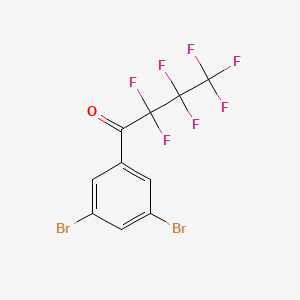

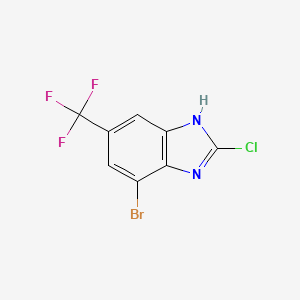

1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one

説明

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in various fields. In paper , a novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), was synthesized. The process involved coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with reductive iron and hydrochloric acid. This synthesis is part of a broader effort to create new fluorine-containing polyimides with desirable solubility and thermal properties.

Molecular Structure Analysis

The molecular structures of fluorinated compounds can exhibit unique characteristics due to the presence of fluorine atoms. In paper , the molecular structures of several fluorinated benzene derivatives, including 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its bis(phosphoryl) and bis(phosphonio) derivatives, were confirmed by spectroscopic methods and X-ray crystallography. The study highlighted unusually large bond angles around phosphorus atoms, which can be attributed to the steric hindrance and electronic effects of the fluorine substituents.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can lead to a variety of chemical transformations. Paper describes the synthesis of sterically hindered fluorinated benzene derivatives through aromatic nucleophilic substitution and subsequent oxidation and methylation reactions. These reactions showcase the ability to manipulate the chemical structure and introduce functional groups that can alter the compound's properties and reactivity.

Physical and Chemical Properties Analysis

Fluorinated compounds often display unique physical and chemical properties due to the strong electronegativity and small size of fluorine atoms. In paper , the synthesized fluorinated polyimides showed good solubility in polar organic solvents and exhibited excellent thermal stability, with glass transition temperatures ranging from 223-225 °C and temperatures at 5% weight loss between 535-568 °C in nitrogen. These properties make them suitable for high-performance applications. Additionally, the mechanical properties of the polymer films were notable, with tensile strengths of 68-89 MPa and elongations at breakage of 3.2-10.5%.

科学的研究の応用

Chemical Reactions and Synthesis

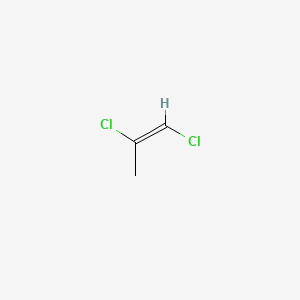

Reactions of Difluoro Compounds : Difluorodienes are produced by dehydrobromination of dibromo difluorobutanes, including compounds similar to the target chemical. These reactions are significant in organic synthesis and the creation of dienes for Diels-Alder reactions (Elsheimer, Foti, & Bartberger, 1996).

Trifluoromethylated Compounds Synthesis : Involving trifluoromethylated 1,2λ5σ4-oxaphospholanes, this study highlights the synthesis and structural analysis of compounds related to the heptafluorobutan-1-one, which are essential in chemical research and various industrial applications (Ratner et al., 1997).

Dehydrohalogenation Method for Synthesis : This study focuses on the synthesis of α,β,β-trifluorostyrenes and related compounds through dehydrohalogenation, showcasing applications in material science and synthetic chemistry (Anilkumar & Burton, 2005).

Nanotechnology and Imaging

- Phase-transition Contrast Nanocapsules : Highlighting the development of polymeric nanocapsules encapsulated with compounds including heptafluorobutan-1-ol, this research indicates potential applications in biomedical imaging and tumor targeting (Li et al., 2014).

Advanced Materials

Liquid Crystal Research : Studies on liquid crystals incorporating fluorinated compounds, like the one mentioned, show significant applications in advanced materials, particularly in display technologies and optical devices (Jankowiak et al., 2008).

Hyperbranched Poly(arylene ether)s Synthesis : This research on synthesizing hyperbranched poly(arylene ether)s from activated trifluoro monomers demonstrates applications in polymer science, especially in creating materials with unique thermal and physical properties (Banerjee et al., 2009).

Energy Storage

- Electrolyte Additives for Lithium-Ion Batteries : Research on difluoroalkenes as electrolyte additives for lithium-ion batteries shows the potential of these compounds in enhancing battery performance and longevity, a critical aspect in energy storage technology (Kubota et al., 2012).

作用機序

Target of Action

The primary target of 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one is the mitochondrial thioredoxin reductase (TrxR) . TrxR is an important enzyme that regulates the cellular redox system . It plays a central role in regulating programmed cell death via apoptosis .

Mode of Action

The compound interacts with its target, TrxR, by binding to the soft Se and S atoms in the cysteine and selenocysteine residues at the active site . This interaction inhibits the activity of TrxR .

Biochemical Pathways

Inhibition of TrxR can lead to a build-up of reactive oxygen species . This sets off a cascade of processes that leads to apoptosis . The activity of Au-based compounds, such as this one, is highly dependent on their lipophilicity, with an increase in lipophilicity generally resulting in higher activity .

Pharmacokinetics

It’s known that lipophilic, cationic au-nhcs can selectively target mitochondria in cancer cells over normal cells . This suggests that the compound may have good bioavailability in cancer cells due to its lipophilicity.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . Specifically, Au-NHC complexes functionalised with 3,5-dibromophenyl substituents showed potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations .

Action Environment

The action of this compound is influenced by the environment within the cell. Since the mitochondrial membrane potential is higher (more negative) in cancer cells compared to normal cells, the compound can selectively target mitochondria in cancer cells . This suggests that the compound’s action, efficacy, and stability may be influenced by the cellular environment, particularly the mitochondrial membrane potential.

Safety and Hazards

特性

IUPAC Name |

1-(3,5-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Br2F7O/c11-5-1-4(2-6(12)3-5)7(20)8(13,14)9(15,16)10(17,18)19/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVCRFJVDBZRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Br2F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507044 | |

| Record name | 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79851-20-0 | |

| Record name | 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3031786.png)

![9-Oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B3031794.png)

![(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031797.png)